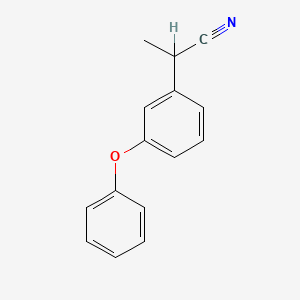

2-(3-Phenoxyphenyl)propanenitrile

Description

BenchChem offers high-quality 2-(3-Phenoxyphenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Phenoxyphenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-10,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCONFOVXYGOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865653 | |

| Record name | 2-(3-Phenoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32852-95-2 | |

| Record name | α-Methyl-3-phenoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32852-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Phenoxyphenyl)propanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032852952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Phenoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenoxyphenyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-PHENOXYPHENYL)PROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0TF4N8PGQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-phenoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-phenoxyphenyl)propanenitrile, a key intermediate in the synthesis of various commercial products, most notably the non-steroidal anti-inflammatory drug (NSAID) fenoprofen. This document details synthetic pathways, experimental protocols, and in-depth characterization data.

Introduction

2-(3-phenoxyphenyl)propanenitrile, also known as fenoprofen nitrile, is a crucial building block in organic synthesis. Its molecular structure, featuring a 3-phenoxyphenyl group attached to a propanenitrile backbone, contains a stereocenter at the second carbon of the nitrile chain. While often utilized as a racemic mixture, the potential for enantioselective synthesis is of significant interest for pharmaceutical applications where a specific enantiomer may exhibit desired therapeutic effects. The versatile reactivity of the nitrile functional group further enhances its utility as a precursor for various chemical transformations.

Synthesis of 2-(3-phenoxyphenyl)propanenitrile

The primary synthetic route to 2-(3-phenoxyphenyl)propanenitrile involves the α-alkylation of a nitrile intermediate. A common and effective method is the methylation of (3-phenoxyphenyl)acetonitrile (also known as 3-phenoxybenzyl cyanide).

Synthetic Pathway

The synthesis can be conceptually broken down into two main stages: the preparation of the precursor (3-phenoxyphenyl)acetonitrile and its subsequent alkylation to yield the final product.

Caption: General synthetic pathway for 2-(3-phenoxyphenyl)propanenitrile.

Experimental Protocol: Alkylation of (3-phenoxyphenyl)acetonitrile

This protocol is based on established methods for the alkylation of benzyl cyanides.

Materials:

-

(3-phenoxyphenyl)acetonitrile

-

Sodium hydride (NaH) or Sodium amide (NaNH₂)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Deprotonation: A solution of (3-phenoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the corresponding carbanion.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise. The reaction is then stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours (typically 2-4 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 2-(3-phenoxyphenyl)propanenitrile.

Caption: Experimental workflow for the synthesis of 2-(3-phenoxyphenyl)propanenitrile.

Characterization of 2-(3-phenoxyphenyl)propanenitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected and reported spectroscopic data for 2-(3-phenoxyphenyl)propanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1]

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-(3-phenoxyphenyl)propanenitrile is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the two phenyl rings will appear as a complex multiplet in the downfield region. The aliphatic protons of the propanenitrile moiety will exhibit characteristic splitting patterns due to spin-spin coupling: the methine proton (-CH) signal will be a quartet due to coupling with the adjacent methyl protons, and the methyl protons (-CH₃) will appear as a doublet, split by the single methine proton.[1]

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, each unique carbon atom will produce a distinct signal. The nitrile carbon (-C≡N) has a characteristic chemical shift. The aromatic carbons will appear in the typical aromatic region, with those bonded to the ether oxygen appearing further downfield.

Table 1: Predicted NMR Data for 2-(3-phenoxyphenyl)propanenitrile

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| -CH(CN)- | 3.8 - 4.2 | q | ~7.0 |

| -CH₃ | 1.5 - 1.7 | d | ~7.0 |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| Aromatic C-O | 155 - 160 | ||

| Aromatic C-H | 115 - 135 | ||

| Aromatic C (quaternary) | 130 - 145 | ||

| -C≡N | 118 - 125 | ||

| -CH(CN)- | 30 - 35 | ||

| -CH₃ | 18 - 22 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected IR Absorption Bands for 2-(3-phenoxyphenyl)propanenitrile

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (nitrile) | 2240 - 2260 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1400 - 1600 | Medium to Strong |

| C-O (ether) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Expected Mass Spectrometry Data for 2-(3-phenoxyphenyl)propanenitrile

| Ion | m/z | Description |

| [M]⁺ | 223.27 | Molecular Ion |

| [M-CH₃]⁺ | 208 | Loss of a methyl group |

| [M-CH₃CN]⁺ | 182 | Loss of the propanenitrile side chain |

| [C₆H₅OC₆H₄]⁺ | 169 | Phenoxyphenyl fragment |

Chemical Reactivity and Further Transformations

The nitrile group in 2-(3-phenoxyphenyl)propanenitrile is a versatile functional group that can undergo various transformations.

Hydrolysis

The nitrile can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions.

-

Acidic Hydrolysis: Heating with an acid, such as dilute hydrochloric acid, will convert the nitrile to the corresponding carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid (fenoprofen), and an ammonium salt.[1]

-

Basic Hydrolysis: Heating with a base, such as sodium hydroxide solution, will yield the carboxylate salt (sodium 2-(3-phenoxyphenyl)propanoate) and ammonia.[1]

Caption: Hydrolysis pathways of 2-(3-phenoxyphenyl)propanenitrile.

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up pathways to a different class of compounds with potential biological activities.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of 2-(3-phenoxyphenyl)propanenitrile. The provided synthetic protocol, based on the alkylation of (3-phenoxyphenyl)acetonitrile, offers a reliable method for its preparation. The detailed characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The discussion on its chemical reactivity highlights its importance as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(3-phenoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(3-phenoxyphenyl)propanenitrile, a compound primarily recognized as a synthetic precursor to the nonsteroidal anti-inflammatory drug (NSAID), Fenoprofen. The biological activity of this chemical family is predominantly attributed to Fenoprofen, which exerts its therapeutic effects through a dual mechanism. The primary and well-established mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever. More recently, a novel secondary mechanism has been elucidated, identifying Fenoprofen as a positive allosteric modulator (PAM) of melanocortin receptors (MCRs), particularly MC3R. This secondary action may contribute to its anti-inflammatory profile through pathways independent of COX inhibition. This document details these mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

From Prodrug to Active Moiety: The Role of 2-(3-phenoxyphenyl)propanenitrile

2-(3-phenoxyphenyl)propanenitrile is a key intermediate in the synthesis of Fenoprofen.[1] The nitrile group (-C≡N) in 2-(3-phenoxyphenyl)propanenitrile can be hydrolyzed to a carboxylic acid (-COOH) group, a fundamental transformation that yields 2-(3-phenoxyphenyl)propanoic acid, or Fenoprofen.[1] This conversion is typically achieved through acid or alkaline hydrolysis.[1] While 2-(3-phenoxyphenyl)propanenitrile itself is not recognized for significant biological activity, its role as a direct precursor to the pharmacologically active Fenoprofen is critical.

Experimental Protocol: Hydrolysis of 2-(3-phenoxyphenyl)propanenitrile to Fenoprofen

A general procedure for the hydrolysis of a nitrile to a carboxylic acid involves the following steps:

-

Reaction Setup: The nitrile is dissolved in a suitable solvent, such as a high-boiling point alcohol (e.g., ethylene glycol).

-

Hydrolysis: An aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) is added to the nitrile solution.[1]

-

Heating: The reaction mixture is heated under reflux for a period sufficient to ensure complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

For acidic hydrolysis, the reaction mixture is cooled and neutralized with a base. The carboxylic acid may precipitate or be extracted with an organic solvent.

-

For alkaline hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid.

-

-

Purification: The crude Fenoprofen is then purified by recrystallization or column chromatography to yield the final product.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

Fenoprofen is classified as a non-steroidal anti-inflammatory drug (NSAID) and, like other members of this class, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[2] There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in homeostatic functions, and COX-2, which is inducible and is upregulated at sites of inflammation. Fenoprofen is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2.[2]

Signaling Pathway: Cyclooxygenase Inhibition

Caption: Inhibition of the Cyclooxygenase Pathway by Fenoprofen.

Quantitative Data: COX Inhibition

| Enzyme | Fenoprofen IC50 |

| COX-1 | Data not available |

| COX-2 | Data not available |

Note: Specific IC50 values for Fenoprofen were not found in the reviewed literature. The table is provided as a template for future data.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The following is a representative protocol for determining the COX inhibitory activity of a compound like Fenoprofen. This protocol is based on measuring the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

-

Enzyme and Inhibitor Preparation:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

Fenoprofen is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

-

Reaction Mixture:

-

In a 96-well plate, the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the respective COX enzyme are added.

-

The test compound (Fenoprofen dilutions) or vehicle control is added to the wells.

-

-

Incubation: The plate is incubated for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The reaction is initiated by adding a solution of arachidonic acid. The plate is then incubated for a specified time (e.g., 2 minutes) at 37°C.

-

Termination of Reaction: The enzymatic reaction is stopped by the addition of a strong acid (e.g., HCl).

-

Quantification of PGE2:

-

The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) kit.

-

The absorbance is read using a microplate reader, and the concentration of PGE2 is determined from a standard curve.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of Fenoprofen is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Secondary Mechanism of Action: Positive Allosteric Modulation of Melanocortin Receptors

Recent research has uncovered a novel mechanism of action for Fenoprofen, independent of its COX-inhibitory effects. Fenoprofen acts as a positive allosteric modulator (PAM) at melanocortin receptors (MCRs), particularly MC3R, MC4R, and MC5R.[3][4][5] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand (e.g., α-melanocyte-stimulating hormone, α-MSH). As a PAM, Fenoprofen enhances the signaling of the endogenous agonist, leading to a leftward shift in the dose-response curve of the agonist.[3] This modulation of the melanocortin system may contribute to the anti-inflammatory and pro-resolving properties of Fenoprofen.[3][4][5]

Signaling Pathway: Melanocortin Receptor Positive Allosteric Modulation

Caption: Positive Allosteric Modulation of MC3R by Fenoprofen.

Quantitative Data: Melanocortin Receptor PAM Activity

The positive allosteric modulatory activity of Fenoprofen at various melanocortin receptors has been quantified by measuring the leftward shift in the pEC50 of the endogenous agonist α-MSH in the presence of Fenoprofen.[3]

| Receptor | Agonist | Fenoprofen Concentration | pEC50 (-Fenoprofen) | pEC50 (+Fenoprofen) | Log Shift |

| Murine MC3R | NDP-α-MSH | 10 µM | 9.78 ± 0.05 | 10.33 ± 0.08 | 0.55 |

| Human MC3R | NDP-α-MSH | 10 µM | 9.03 ± 0.04 | 9.77 ± 0.08 | 0.74 |

| Human MC4R | NDP-α-MSH | 10 µM | 8.87 ± 0.03 | 9.27 ± 0.04 | 0.40 |

| Human MC5R | NDP-α-MSH | 10 µM | 9.23 ± 0.04 | 9.61 ± 0.06 | 0.38 |

Data adapted from Montero-Melendez et al., 2017.[3]

Experimental Protocol: Melanocortin Receptor Positive Allosteric Modulator Assay

The following protocol describes a method to assess the PAM activity of a compound like Fenoprofen at melanocortin receptors, typically by measuring cyclic AMP (cAMP) production.

-

Cell Culture and Transfection:

-

A suitable host cell line (e.g., CHO or HEK293 cells) is cultured under standard conditions.

-

Cells are stably or transiently transfected with a plasmid encoding the human melanocortin receptor of interest (e.g., MC3R).

-

-

cAMP Assay:

-

Transfected cells are seeded into a multi-well plate.

-

Cells are washed and incubated in a stimulation buffer.

-

-

Agonist and Modulator Addition:

-

To determine PAM activity, cells are co-incubated with a fixed, sub-maximal concentration (e.g., EC20) of the endogenous agonist (e.g., α-MSH) and a range of concentrations of the test compound (Fenoprofen).

-

Control wells include cells treated with the agonist alone, the test compound alone, and vehicle.

-

-

Incubation: The plate is incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

-

cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).

-

-

Data Analysis:

-

The cAMP levels are plotted against the logarithm of the agonist concentration in the presence and absence of the test compound.

-

The EC50 values for the agonist are determined for both curves.

-

A leftward shift in the EC50 of the agonist in the presence of the test compound indicates positive allosteric modulation. The magnitude of this shift (Log Shift) is calculated.

-

Conclusion

The mechanism of action of 2-(3-phenoxyphenyl)propanenitrile is realized through its conversion to Fenoprofen, a well-established NSAID. Fenoprofen exhibits a dual mechanism of action. Its primary, and historically recognized, action is the non-selective inhibition of COX-1 and COX-2, which underpins its anti-inflammatory, analgesic, and antipyretic properties. A more recently discovered secondary mechanism involves the positive allosteric modulation of melanocortin receptors. This novel activity presents an alternative pathway for its anti-inflammatory effects, independent of prostaglandin synthesis inhibition. This dual mechanism suggests a more complex pharmacological profile for Fenoprofen than previously understood and may open new avenues for therapeutic applications and drug development. Further research is warranted to fully elucidate the clinical significance of the melanocortin receptor modulation by Fenoprofen and to determine specific IC50 values for its COX inhibitory activity.

References

- 1. 2-(3-Phenoxyphenyl)propanenitrile | 32852-95-2 | Benchchem [benchchem.com]

- 2. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-phenoxyphenyl)propanenitrile: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-phenoxyphenyl)propanenitrile, a key chemical intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) fenoprofen. This document details the historical context of its discovery, outlines classical and modern synthetic routes, and provides detailed experimental protocols for its preparation and subsequent conversion. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a practical resource for understanding and utilizing this important compound.

Introduction

2-(3-phenoxyphenyl)propanenitrile, with the CAS number 32852-95-2, is a nitrile compound characterized by a 3-phenoxyphenyl group attached to a propanenitrile backbone.[1] Its primary significance lies in its role as a direct precursor to fenoprofen, a widely used NSAID for the management of pain and inflammation. The synthesis of 2-(3-phenoxyphenyl)propanenitrile is a critical step in the overall production of fenoprofen and has been a subject of interest for chemical process development. This guide will explore the historical development of its synthesis, from early methods to more contemporary approaches, and provide detailed experimental procedures for its preparation.

Discovery and History

The discovery of 2-(3-phenoxyphenyl)propanenitrile is intrinsically linked to the development of the anti-inflammatory drug fenoprofen. The synthesis of fenoprofen and its intermediates was first disclosed in a patent filed in 1969 by Eli Lilly and Company (U.S. Patent 3,600,437), which was granted in 1971. This patent describes the preparation of a series of α-substituted-3-phenoxy-benzeneacetic acids, including fenoprofen. While the patent may not explicitly name 2-(3-phenoxyphenyl)propanenitrile in its claims, the synthetic routes described lay the groundwork for its creation as a necessary intermediate.

Historically, the synthesis of the 3-phenoxyphenyl core of the molecule has relied on classical methods such as the Ullmann condensation. This reaction, first reported by Fritz Ullmann in 1901, involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. In the context of 2-(3-phenoxyphenyl)propanenitrile synthesis, this would typically involve the coupling of a substituted phenol with a halobenzene derivative.

The introduction of the nitrile group has been achieved through various cyanation methods. Early approaches often involved the use of toxic cyanide salts in nucleophilic substitution reactions. More recent developments have focused on safer and more efficient methods, including palladium-catalyzed cyanation reactions, which offer milder reaction conditions and greater functional group tolerance.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 2-(3-phenoxyphenyl)propanenitrile is provided in the table below.

| Property | Value |

| CAS Number | 32852-95-2 |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 149-155 °C at 0.2 mmHg |

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-phenoxyphenyl)propanenitrile exhibits characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the two phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum. The methine proton of the propanenitrile moiety appears as a quartet due to coupling with the adjacent methyl protons, while the methyl protons appear as a doublet.[1]

Synthesis of 2-(3-phenoxyphenyl)propanenitrile

The synthesis of 2-(3-phenoxyphenyl)propanenitrile can be approached through several routes. A common strategy involves the preparation of a suitable 3-phenoxyphenyl precursor, followed by the introduction of the propanenitrile side chain.

Synthesis of Key Precursor: 3-Phenoxybenzyl Cyanide

A versatile precursor for the synthesis of 2-(3-phenoxyphenyl)propanenitrile is 3-phenoxybenzyl cyanide. This can be prepared via a two-step process starting from 3-phenoxybenzaldehyde.

Materials:

-

3-Phenoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-phenoxybenzaldehyde in a mixture of methanol and dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield 3-phenoxybenzyl alcohol as a crude product, which can be used in the next step without further purification.

Materials:

-

3-Phenoxybenzyl alcohol

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent

-

Pyridine (as a catalyst)

-

Toluene

-

Sodium cyanide (NaCN)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Water

Procedure:

-

Dissolve 3-phenoxybenzyl alcohol in toluene and add a catalytic amount of pyridine.

-

Slowly add thionyl chloride to the solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours until the conversion to 3-phenoxybenzyl chloride is complete (monitor by TLC).

-

Cool the reaction mixture and carefully quench with water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

To the solution of 3-phenoxybenzyl chloride in toluene, add an aqueous solution of sodium cyanide and a phase-transfer catalyst.

-

Heat the biphasic mixture to 80-90 °C and stir vigorously for 4-6 hours.

-

After the reaction is complete, cool the mixture, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 3-phenoxybenzyl cyanide by vacuum distillation.

Synthesis of 2-(3-phenoxyphenyl)propanenitrile from 3-Phenoxybenzyl Cyanide

The final step involves the α-methylation of 3-phenoxybenzyl cyanide.

Materials:

-

3-Phenoxybenzyl cyanide

-

Sodium hydride (NaH) or another strong base

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of sodium hydride in anhydrous THF, add a solution of 3-phenoxybenzyl cyanide in anhydrous THF dropwise at 0 °C under an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting 2-(3-phenoxyphenyl)propanenitrile by vacuum distillation.

Conversion to Fenoprofen

The primary application of 2-(3-phenoxyphenyl)propanenitrile is its conversion to fenoprofen through hydrolysis of the nitrile group.

Experimental Protocol: Alkaline Hydrolysis of 2-(3-phenoxyphenyl)propanenitrile

Materials:

-

2-(3-phenoxyphenyl)propanenitrile

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or a similar alcohol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve 2-(3-phenoxyphenyl)propanenitrile in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the fenoprofen.

-

Collect the solid fenoprofen by filtration, wash with cold water, and dry under vacuum.

-

The crude fenoprofen can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthetic Pathways and Workflows

The overall synthetic pathway from 3-phenoxybenzaldehyde to fenoprofen, with 2-(3-phenoxyphenyl)propanenitrile as a key intermediate, can be visualized as a logical workflow.

Caption: Synthetic pathway to Fenoprofen from 3-Phenoxybenzaldehyde.

Conclusion

2-(3-phenoxyphenyl)propanenitrile is a fundamentally important intermediate in the synthesis of the NSAID fenoprofen. Its preparation involves a multi-step sequence that has evolved from classical organic reactions to more modern, efficient methodologies. This guide has provided a detailed historical context and practical experimental protocols for the synthesis of 2-(3-phenoxyphenyl)propanenitrile and its subsequent conversion to fenoprofen. The information presented herein is intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development, facilitating a deeper understanding and practical application of the chemistry of this key intermediate.

References

physical and chemical properties of 2-(3-phenoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-phenoxyphenyl)propanenitrile, a key intermediate in the synthesis of various agrochemicals and potentially novel therapeutic agents. This document outlines its chemical identity, physicochemical characteristics, spectral data, and known chemical reactivity. Detailed experimental methodologies for its synthesis and analysis are also presented. The guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science.

Chemical Identity and Physical Properties

2-(3-phenoxyphenyl)propanenitrile, with the CAS number 32852-95-2, is an organic compound characterized by a propanenitrile backbone substituted with a 3-phenoxyphenyl group at the second carbon. This structure contains a stereocenter at the alpha-carbon to the nitrile group, meaning it can exist as a pair of enantiomers.[1] Typically, it is synthesized and utilized as a racemic mixture.[1] The stereochemistry of this chiral center is of significant importance as it dictates the biological activity of its derivatives, such as the pyrethroid insecticide fenpropathrin, where the (S)-enantiomer is primarily responsible for its insecticidal properties.[1]

Table 1: Physical and Chemical Properties of 2-(3-phenoxyphenyl)propanenitrile

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3-phenoxyphenyl)propanenitrile | [2] |

| CAS Number | 32852-95-2 | [2] |

| Molecular Formula | C₁₅H₁₃NO | [2] |

| Molecular Weight | 223.27 g/mol | [2] |

| Physical State | Oily substance at room temperature | [1] |

| Boiling Point | ~168–171°C at 0.11 mmHg | [1] |

| Solubility | Information not readily available in cited sources. | |

| Melting Point | Not precisely defined due to its oily nature. | [1] |

Chemical Reactivity and Stability

The chemical reactivity of 2-(3-phenoxyphenyl)propanenitrile is primarily dictated by the nitrile group and the acidic proton on the alpha-carbon.

Nitrile Group Transformations: The cyano group is a versatile functional handle for various chemical transformations.[1]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form a carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid, or an amide intermediate.[1]

-

Reduction: The nitrile group can be reduced to a primary amine, 2-(3-phenoxyphenyl)propan-1-amine, using strong reducing agents like lithium aluminum hydride.[1]

Alpha-Carbon Reactivity: The proton on the carbon adjacent to the nitrile group is acidic and can be removed by a base, forming a carbanion. This allows for a range of carbon-carbon bond-forming reactions, such as alkylations and condensation reactions.[1]

Stability: Information regarding the specific stability of 2-(3-phenoxyphenyl)propanenitrile is limited in the searched literature. However, compounds with similar structures are generally stable under standard laboratory conditions but may be sensitive to strong acids, bases, and high temperatures.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 2-(3-phenoxyphenyl)propanenitrile.

Table 2: Spectroscopic Data for 2-(3-phenoxyphenyl)propanenitrile

| Technique | Key Features | Reference(s) |

| ¹H NMR | - Complex multiplet in the downfield region for the aromatic protons. - Quartet for the methine proton (-CH) due to coupling with the adjacent methyl group. - Doublet for the methyl protons (-CH₃) due to coupling with the methine proton. | [1] |

| ¹³C NMR | Specific chemical shift data not available in the searched results. | |

| IR Spectroscopy | - Characteristic nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. - Strong absorptions for the ether (C-O-C) linkage in the 1000-1300 cm⁻¹ region. - Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ range. | [1] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (223.27). | [1] |

Experimental Protocols

The synthesis of 2-(3-phenoxyphenyl)propanenitrile is not extensively detailed with specific, step-by-step protocols in the available literature. However, general synthetic strategies have been described.

Synthesis via Alkylation of (3-Phenoxyphenyl)acetonitrile

A primary route involves the alkylation of (3-phenoxyphenyl)acetonitrile. This method introduces the methyl group at the alpha-position to the nitrile.

Workflow Diagram: Synthesis via Alkylation

Caption: General workflow for the synthesis of 2-(3-phenoxyphenyl)propanenitrile via alkylation.

Methodology:

-

Deprotonation: (3-Phenoxyphenyl)acetonitrile is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF, DMF) to generate the corresponding carbanion.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added to the solution, which then reacts with the carbanion to form the desired product.

-

Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or distillation under reduced pressure.

Synthesis from 3-Phenoxybenzaldehyde

Another potential route starts from 3-phenoxybenzaldehyde, which can be converted to the corresponding cyanohydrin and then further modified.

Workflow Diagram: Synthesis from 3-Phenoxybenzaldehyde

Caption: A possible synthetic pathway starting from 3-phenoxybenzaldehyde.

Methodology:

-

Cyanohydrin Formation: 3-Phenoxybenzaldehyde reacts with a cyanide source, such as sodium cyanide or potassium cyanide, often in the presence of a weak acid, to form 3-phenoxymandelonitrile.

-

Further Modification: The resulting cyanohydrin would require subsequent chemical modifications, such as reduction of the hydroxyl group and introduction of the methyl group, to yield the final product. The specific conditions for these steps are not detailed in the searched literature.

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding the specific biological activities and signaling pathways of 2-(3-phenoxyphenyl)propanenitrile itself. The primary focus of research has been on the final products for which it serves as a precursor, most notably pyrethroid insecticides like fenpropathrin.

The insecticidal activity of fenpropathrin is attributed to its interaction with voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death. It is the (S)-enantiomer of the final ester that is responsible for this biological effect.[1]

Logical Relationship Diagram: Role as an Intermediate

Caption: The role of 2-(3-phenoxyphenyl)propanenitrile as a synthetic intermediate.

Given its role as a key building block for biologically active molecules, further investigation into the intrinsic biological properties of 2-(3-phenoxyphenyl)propanenitrile could be a potential area for future research.

Conclusion

2-(3-phenoxyphenyl)propanenitrile is a valuable chemical intermediate with well-defined spectroscopic and chemical properties. While detailed experimental protocols and a comprehensive profile of its physical properties are not exhaustively documented in readily available literature, the existing data provide a solid foundation for its synthesis and application in research and development. The most significant knowledge gap remains its intrinsic biological activity, which is currently overshadowed by the potent effects of the final products derived from it. This technical guide consolidates the available information to aid scientists and researchers in their work with this versatile compound.

References

Structural Elucidation of 2-(3-phenoxyphenyl)propanenitrile: An In-depth NMR Analysis

An advanced technical guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characterization of the versatile chemical intermediate, 2-(3-phenoxyphenyl)propanenitrile.

This whitepaper provides a comprehensive overview of the structural elucidation of 2-(3-phenoxyphenyl)propanenitrile, a key building block in the synthesis of various organic molecules. The analysis is centered around the application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining molecular structure. This guide includes detailed experimental protocols, tabulated spectral data, and logical diagrams to facilitate a thorough understanding of the characterization process.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of directly published experimental NMR data for 2-(3-phenoxyphenyl)propanenitrile, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The aromatic protons are expected to produce a complex multiplet pattern, while the aliphatic protons of the propanenitrile moiety will exhibit characteristic splitting.[1] In the ¹³C NMR spectrum, the nitrile carbon and the aromatic carbons are anticipated to resonate in their typical downfield regions.

Table 1: Predicted ¹H NMR Data for 2-(3-phenoxyphenyl)propanenitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| CH | 3.9 | q | 7.2 |

| CH₃ | 1.6 | d | 7.2 |

Table 2: Predicted ¹³C NMR Data for 2-(3-phenoxyphenyl)propanenitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | 120 |

| Aromatic C-O | 157 |

| Aromatic C | 118 - 130 |

| CH | 30 |

| CH₃ | 20 |

Experimental Protocols

The successful acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

-

Sample Purity: Ensure the sample of 2-(3-phenoxyphenyl)propanenitrile is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For sensitive experiments or to remove dissolved oxygen, which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-degree pulse angle, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Typical acquisition parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, a COSY experiment is invaluable. This helps to confirm the connectivity between the methine (CH) and methyl (CH₃) groups.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, aiding in the definitive assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) correlations between protons and carbons, an HMBC experiment is highly informative for assigning quaternary carbons and confirming the overall molecular structure.

-

Visualization of the Elucidation Process

The logical workflow for the structural elucidation of 2-(3-phenoxyphenyl)propanenitrile using NMR is depicted below. This diagram illustrates the key stages from sample preparation to the final confirmation of the molecular structure.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-(3-phenoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core intermediates and synthetic pathways involved in the production of 2-(3-phenoxyphenyl)propanenitrile, a crucial precursor in the synthesis of various pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen. This document outlines two primary synthetic routes, detailing the key intermediates, experimental protocols, and associated quantitative data.

Core Synthetic Pathways and Key Intermediates

The synthesis of 2-(3-phenoxyphenyl)propanenitrile predominantly proceeds through two strategic routes, each involving a series of key chemical intermediates.

Route 1: Synthesis via m-Cresol and Subsequent Functionalization

This pathway commences with the formation of the diphenyl ether linkage, followed by functional group manipulations to introduce the propanenitrile side chain. The central intermediates in this route are:

-

m-Phenoxytoluene: Formed by the etherification of m-cresol.

-

3-Phenoxybenzaldehyde: A pivotal aldehyde intermediate.

-

3-Phenoxybenzyl Alcohol: The corresponding alcohol, typically formed by reduction.

-

3-Phenoxybenzyl Cyanide: The direct precursor to the final product in this route.

Route 2: Synthesis via Substituted Acetophenone

This alternative approach builds the molecule around a substituted acetophenone core, where the phenoxy group is introduced via a nucleophilic aromatic substitution. The key intermediates include:

-

3-Hydroxyacetophenone: A foundational phenolic ketone.

-

3-Phenoxyacetophenone: Formed through an etherification reaction.

The subsequent steps to elongate the side chain and introduce the nitrile functionality can vary, but these two intermediates are central to this synthetic strategy.

Quantitative Data of Key Intermediates and Final Product

The following tables summarize the key quantitative data for the intermediates and the final product, 2-(3-phenoxyphenyl)propanenitrile.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |

| 3-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | 198.22 | 169-169.5 / 11 mmHg[1] | 1.595[1] | 1.147[1] |

| 3-Phenoxybenzyl Alcohol | C₁₃H₁₂O₂ | 200.23 | - | - | - |

| 3-Phenoxybenzyl Cyanide | C₁₄H₁₁NO | 209.24 | 138 / 0.2 mmHg | - | - |

| 3-Phenoxyacetophenone | C₁₄H₁₂O₂ | 212.24 | - | - | - |

| 2-(3-phenoxyphenyl)propanenitrile | C₁₅H₁₃NO | 223.27 | - | - | - |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 3-Phenoxybenzaldehyde | 7.0-8.0 (m, 9H, Ar-H), 9.98 (s, 1H, -CHO) | 117.8, 119.2, 121.8, 123.7, 124.8, 130.1, 130.3, 137.9, 156.9, 157.8, 192.1[2] | Liquid film spectrum available[3] | [M]+ at 198 |

| 3-Phenoxybenzyl Alcohol | 4.65 (s, 2H, -CH₂OH), 6.8-7.4 (m, 9H, Ar-H)[4] | 64.55, 117.14, 117.79, 118.95, 121.55, 123.30, 129.73, 143.03, 157.11, 157.49[5] | Vapor phase spectrum available[5] | [M]+ at 200 |

| 3-Phenoxybenzyl Cyanide | 3.73 (s, 2H, -CH₂CN), 6.9-7.4 (m, 9H, Ar-H) | - | - | [M]+ at 209 |

| 3-Phenoxyacetophenone | 2.60 (s, 3H, -COCH₃), 6.9-7.6 (m, 9H, Ar-H) | 26.7, 117.4, 119.1, 121.7, 123.4, 129.8, 130.0, 138.4, 157.0, 157.5, 197.7 | - | [M]+ at 212 |

| 2-(3-phenoxyphenyl)propanenitrile | Aromatic protons as a complex multiplet, methine proton (-CH) as a quartet, and methyl protons (-CH₃) as a doublet[3] | - | - | - |

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates are provided below.

Synthesis of 3-Phenoxybenzaldehyde

Method: Oxidation of 3-Phenoxybenzyl Alcohol

-

Procedure: In a suitable reaction vessel, 10 g of 3-phenoxy-benzyl alcohol is mixed with 100 ml of 0.1 N sodium hydroxide solution and 0.5 g of pulverized medicinal charcoal containing 5% by weight of palladium. Oxygen is then stirred into the mixture at 80°C. The reaction progress is monitored until completion.

-

Yield: This method can achieve high yields, often exceeding 90%.

Synthesis of 3-Phenoxybenzyl Alcohol

Method: Reduction of 3-Phenoxybenzaldehyde with Sodium Borohydride

-

Procedure: 3-Phenoxybenzaldehyde (5 g, 25.22 mmol) is dissolved in anhydrous methanol (60 mL) and cooled to 0 °C. Sodium borohydride (1.14 g, 30.26 mmol) is added in portions. The reaction mixture is stirred at room temperature for 1.5 hours and then concentrated under reduced pressure. The resulting residue is quenched with a saturated aqueous ammonium chloride solution (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Yield: 5 g (99%).

Synthesis of 3-Phenoxybenzyl Cyanide

Method: Cyanation of 3-Phenoxybenzyl Chloride

-

Procedure: To a solution of 218 g of m-phenoxy-benzyl chloride in 850 ml of 96% ethyl alcohol, a solution of 57.8 g of sodium cyanide in 100 ml of water is added. The reaction mixture is boiled with stirring until the starting material is no longer detectable by thin-layer chromatography. Upon completion, the mixture is poured into 1 liter of water, and the separated oil is extracted with benzene (3 x 500 ml). The combined benzene solutions are washed with 1 liter of water and dried over sodium sulfate. After filtering off the sodium sulfate, the benzene is distilled off.

-

Yield: 190 g (91%) of m-phenoxy-benzyl cyanide is obtained with a purity of over 90% as determined by gas chromatography.

Synthesis of 3-Phenoxyacetophenone

Method: Williamson Ether Synthesis

-

Procedure: 3-Hydroxyacetophenone is dissolved in a suitable dry solvent such as DMF. To this solution, 1.5 equivalents of potassium carbonate and 1.1 equivalents of bromobenzene are added. The reaction mixture is heated to 70-110°C and monitored by TLC. After completion, the cooled reaction mixture is poured into an excess of water and the product is extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the product.

Synthesis of 2-(3-phenoxyphenyl)propanenitrile

Method: Phase-Transfer Catalyzed Alkylation of 3-Phenoxybenzyl Cyanide

-

Procedure: In a reaction flask, 3-phenoxybenzyl cyanide (0.05 mol) and N,N-dimethylformamide (10 mL) are mixed. An alkali such as sodium hydroxide (0.05 mol) is slowly added, and the mixture is allowed to react at room temperature for 30 minutes. A phase-transfer catalyst, such as tetrabutylammonium chloride (0.25 mmol), and an ethylating agent like ethyl chloroacetate (0.1 mol) are then slowly added. The reaction is continued for 8 hours. After the reaction is complete, the excess ethylating agent and DMF are removed by distillation under reduced pressure. The residue is taken up in dichloromethane, stirred, and filtered. The filtrate is then concentrated to yield the product.

-

Yield: Yields for similar reactions using this method can be in the range of 60-80%.

Synthetic Pathway Visualizations

The logical flow of the two primary synthetic routes is depicted in the following diagrams generated using Graphviz.

Caption: Synthetic pathway starting from m-cresol.

Caption: Synthetic pathway starting from 3-hydroxyacetophenone.

References

A Comprehensive Review of 2-(3-Phenoxyphenyl)propanenitrile Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(3-phenoxyphenyl)propanenitrile scaffold is a key structural motif found in a variety of biologically active compounds, most notably in the class of synthetic pyrethroid insecticides. This core structure, characterized by a phenoxyphenyl group attached to a propanenitrile moiety, offers a versatile platform for chemical modification to explore a range of biological activities. The inherent chirality at the C2 position of the propanenitrile chain further allows for the development of stereospecific derivatives with potentially enhanced potency and selectivity.

This technical guide provides an in-depth review of the available scientific literature on 2-(3-phenoxyphenyl)propanenitrile derivatives. It covers their synthesis, biological evaluation across different therapeutic and agrochemical areas, and the structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new chemical entities based on this privileged scaffold.

Synthesis of 2-(3-Phenoxyphenyl)propanenitrile and its Derivatives

The synthesis of the core 2-(3-phenoxyphenyl)propanenitrile structure and its analogs generally involves the formation of the ether linkage and the introduction of the propanenitrile side chain. Key precursors for these syntheses often include 3-phenoxybenzaldehyde or other appropriately substituted phenoxyphenyl intermediates.[1]

One common synthetic approach involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide, in the presence of a suitable catalyst. For instance, the preparation of fenvalerate, a prominent insecticide featuring this core, involves the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with a mixture of 3-phenoxybenzaldehyde and sodium cyanide, catalyzed by triethylamine.[2]

Modifications to the core structure to generate derivatives can be achieved through various synthetic strategies:

-

Substitution on the Aromatic Rings: Introduction of different functional groups on either of the phenyl rings can significantly influence the biological activity.

-

Modification of the Propanenitrile Side Chain: Alterations to the nitrile group or the methyl group can lead to compounds with different properties.

-

Stereoselective Synthesis: Given the chiral center, enantiomerically pure derivatives can be synthesized to investigate stereospecific activities.

A general synthetic workflow for generating derivatives is outlined below.

Biological Activities and Structure-Activity Relationships

Derivatives of 2-(3-phenoxyphenyl)propanenitrile have been primarily investigated for their insecticidal properties. However, the structural similarity to other biologically active molecules suggests potential for other therapeutic applications.

Insecticidal Activity

The most well-documented activity of this class of compounds is their insecticidal effect, largely attributed to their action as modulators of voltage-gated sodium channels in insects.[3] This interaction disrupts the normal functioning of the insect's nervous system, leading to paralysis and death.

Fenvalerate and its Analogs: Fenvalerate is a broad-spectrum pyrethroid insecticide that exists as a mixture of four stereoisomers. The insecticidal activity is primarily associated with the (2S, αS)-isomer, known as esfenvalerate.[4] Structure-activity relationship (SAR) studies on fenvalerate analogs have demonstrated that modifications to both the acid and alcohol portions of the molecule can significantly impact insecticidal potency.

Etofenprox and its Analogs: Etofenprox is another potent insecticide that contains the 2-(3-phenoxyphenyl)propyl moiety, but with an ether linkage instead of an ester. This modification results in lower fish toxicity compared to some other pyrethroids.[5] Synthesis and evaluation of etofenprox analogs have been performed to explore the impact of various substituents on their insecticidal efficacy.

The general mechanism of action for these insecticidal derivatives is the disruption of sodium ion channels in the nerve cells of insects.

Potential Anticancer and Anti-inflammatory Activities

While the primary focus of research on 2-(3-phenoxyphenyl)propanenitrile derivatives has been on their insecticidal properties, the structural features of this scaffold are present in compounds with other therapeutic activities. For instance, compounds containing a 2-phenylacrylonitrile core, which shares some structural similarity, have been investigated as tubulin inhibitors with potent anticancer activity.[6] Similarly, derivatives of 2-(3-benzoylphenyl)propanoic acid, which is structurally related, have been synthesized and evaluated for their anti-inflammatory and antitumor activities.[7]

Further research is warranted to explore the potential of 2-(3-phenoxyphenyl)propanenitrile derivatives in these therapeutic areas. Systematic derivatization and biological screening could uncover novel compounds with valuable pharmacological properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of selected 2-(3-phenoxyphenyl)propanenitrile derivatives and related compounds. Due to the limited availability of comprehensive SAR studies on a wide range of direct derivatives, data for key parent compounds and structurally related analogs are presented.

Table 1: Insecticidal Activity of Selected Pyrethroids

| Compound | Target Organism | Activity Metric | Value | Reference |

| Fenvalerate | Various insects | - | Broad-spectrum | [4] |

| Esfenvalerate | Various insects | - | Most active isomer | [4] |

| Etofenprox | Various insects | - | Potent insecticide |

Table 2: Anticancer Activity of Structurally Related 2-Phenylacrylonitrile Derivatives

| Compound ID | Cell Line | IC50 (nM) | Reference |

| 1g2a | HCT116 | 5.9 | [6] |

| 1g2a | BEL-7402 | 7.8 | [6] |

Note: These compounds are not direct derivatives of 2-(3-phenoxyphenyl)propanenitrile but share a similar pharmacophore.

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of 2-(3-phenoxyphenyl)propanenitrile derivatives, as extracted from the cited literature.

General Synthesis of Fenvalerate

The synthesis of fenvalerate can be achieved through the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with 3-phenoxybenzaldehyde and sodium cyanide.[2]

Materials:

-

2-(4-chlorophenyl)-3-methylbutyryl chloride

-

3-Phenoxybenzaldehyde

-

Sodium cyanide

-

Triethylamine (catalyst)

-

Toluene (solvent)

-

Water

Procedure:

-

In a reaction vessel, dissolve 3-phenoxybenzaldehyde, sodium cyanide, and a catalytic amount of triethylamine in a mixture of water and toluene.

-

Under stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight.

-

After the reaction is complete, separate the organic layer.

-

Evaporate the solvent from the organic layer to obtain the crude fenvalerate product.

-

Further purification can be performed using appropriate techniques such as chromatography.

Insecticidal Activity Assay (General Protocol)

The insecticidal activity of the synthesized compounds is typically evaluated against various insect species. A common method is the topical application or diet incorporation assay.

Materials:

-

Synthesized compounds

-

Acetone or other suitable solvent

-

Test insects (e.g., houseflies, cockroaches, or agricultural pests)

-

Microsyringe or appropriate application device

-

Observation cages with food and water

Procedure (Topical Application):

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).

-

Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of the test insects using a microsyringe.

-

A control group is treated with the solvent alone.

-

Place the treated insects in observation cages with access to food and water.

-

Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

-

Calculate the LC50 or LD50 values using appropriate statistical methods.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Synthesized compounds

-

Cancer cell lines (e.g., HCT116, BEL-7402)

-

Cell culture medium and supplements

-

MTT solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Conclusion

The 2-(3-phenoxyphenyl)propanenitrile scaffold has proven to be a highly valuable framework in the development of potent insecticidal agents. The commercial success of pyrethroids like fenvalerate and etofenprox underscores the importance of this chemical class in agriculture and public health. The existing literature provides a solid foundation for the synthesis of these compounds and a general understanding of their mode of action.

However, this review also highlights a significant opportunity for future research. There is a notable lack of comprehensive studies on the synthesis and biological evaluation of a diverse range of 2-(3-phenoxyphenyl)propanenitrile derivatives for other therapeutic applications. The structural similarities to known anticancer and anti-inflammatory agents suggest that this scaffold may hold untapped potential in these areas. Future research should focus on the systematic synthesis of novel derivatives with variations in the aromatic substituents and the propanenitrile side chain, followed by robust biological screening to identify new lead compounds. Such efforts could expand the therapeutic utility of this versatile chemical scaffold beyond its current applications.

References

- 1. 2-(3-Phenoxyphenyl)propanenitrile | 32852-95-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones [mdpi.com]

- 6. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Allosteric Modulators of Voltage-Gated Na+ Channels: A Novel Approach for an Old Target - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-(3-phenoxyphenyl)propanenitrile: From Synthetic Intermediate to a Molecule of Biological Interest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(3-phenoxyphenyl)propanenitrile, a seemingly unassuming organic molecule, has traditionally been viewed through the lens of a synthetic intermediate. However, a deeper exploration of its chemical structure and its relationship to established therapeutic agents reveals a landscape of potential biological activities. This technical guide provides a comprehensive overview of the known and potential biological functions of 2-(3-phenoxyphenyl)propanenitrile, with a focus on its pharmacological implications, underlying mechanisms, and the experimental methodologies used for its evaluation.

Core Biological Activity: A Prodrug to a Potent Anti-inflammatory Agent

The most significant biological relevance of 2-(3-phenoxyphenyl)propanenitrile lies in its role as a direct precursor to fenoprofen[1]. Fenoprofen, or 2-(3-phenoxyphenyl)propanoic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties[2][3]. The nitrile group of 2-(3-phenoxyphenyl)propanenitrile can be hydrolyzed to a carboxylic acid, yielding fenoprofen[1]. This chemical transformation suggests that 2-(3-phenoxyphenyl)propanenitrile may function as a prodrug in vivo, gradually converting to its active form.

The primary mechanism of action of fenoprofen is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[2]. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[3]. By blocking the action of COX enzymes, fenoprofen effectively reduces the production of these pro-inflammatory molecules.

Signaling Pathway of Fenoprofen (the active metabolite)

Caption: Mechanism of action of fenoprofen.

Broader Biological Potential: Insights from Structurally Related Compounds

Beyond its conversion to fenoprofen, the chemical scaffold of 2-(3-phenoxyphenyl)propanenitrile, which incorporates a nitrile group and a phenoxyphenyl moiety, is found in various biologically active molecules. This suggests that the parent compound itself, or its other derivatives, could possess a wider range of pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 2-phenylacrylonitrile scaffold[4]. These compounds can act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis[4][5]. While direct evidence for 2-(3-phenoxyphenyl)propanenitrile is lacking, its structural resemblance to these active molecules warrants further investigation into its antiproliferative effects against various cancer cell lines.

Antimicrobial and Other Activities

The nitrile functional group is present in a diverse array of natural products with a wide spectrum of biological activities, including antibacterial, antifungal, and insecticidal properties[6]. The synthesis of various α-amino nitrile derivatives has been explored to generate new therapeutic agents with such activities. Therefore, it is plausible that 2-(3-phenoxyphenyl)propanenitrile could serve as a template for the development of novel antimicrobial agents.

Quantitative Data Summary

| Compound | Biological Activity | Assay | Target | Value | Reference |

| Fenoprofen | Anti-inflammatory | Cyclooxygenase Inhibition | COX-1 & COX-2 | - | [2] |

| Fenoprofen | Analgesic | - | - | 200 mg every 4-6 hours (typical dose) | [3] |

| Fenoprofen | Antipyretic | - | - | - | [2] |

Experimental Protocols

Detailed experimental protocols for assessing the key biological activities are provided below. These are generalized methods and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., Amplex Red)

-

Test compound (2-(3-phenoxyphenyl)propanenitrile or its derivatives)

-

Positive control (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the colorimetric/fluorometric probe.

-

Add various concentrations of the test compound or positive control to the wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the absorbance or fluorescence at regular intervals for a set period using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a standard animal model to evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Test compound

-

Positive control (e.g., indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Protocol 3: In Vitro MTT Assay (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line(s) of interest

-

Normal (non-cancerous) cell line for cytotoxicity comparison

-

Complete cell culture medium

-

Test compound

-

Positive control (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound, positive control, or vehicle.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Logical Workflow for Biological Evaluation

Caption: Workflow for evaluating biological activity.

Conclusion and Future Directions